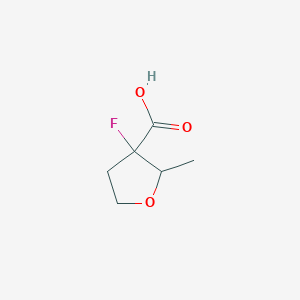

3-Fluoro-2-methyloxolane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-4-6(7,5(8)9)2-3-10-4/h4H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIQOMJPBUCXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Fluoro 2 Methyloxolane 3 Carboxylic Acid

Mechanistic Insights into Fluorination and Decarboxylation Processes

The transformation of carboxylic acids, particularly those with alpha-fluorine substitution, often involves complex mechanistic pathways, including electron transfer events and the formation of radical intermediates. These processes are fundamental to the synthesis of valuable fluorinated compounds.

Elucidation of Electron Transfer Mechanisms in C-F Bond Formation

The formation of a carbon-fluorine (C-F) bond, especially at a sterically hindered tertiary position like C3 of the 2-methyloxolane ring, is a challenging transformation. Modern synthetic methods often rely on mechanisms that proceed through single-electron transfer (SET) pathways.

Visible light-promoted photoredox catalysis has emerged as a powerful tool for such transformations. organic-chemistry.orgnih.govacs.org In a typical cycle, a photocatalyst, upon irradiation with visible light, reaches an excited state. acs.org This excited catalyst can then engage in an electron transfer event. In the context of decarboxylative fluorination, this often involves an oxidative quenching pathway where the excited photocatalyst is oxidized by an electrophilic fluorine source, such as Selectfluor®. acs.orgnih.gov The resulting highly oxidizing species can then abstract an electron from a carboxylate, initiating the decarboxylation process.

Alternatively, mechanisms involving transition metals like palladium have been investigated. These can proceed through pathways involving high-valent metal-fluoride intermediates, such as Pd(IV)-F complexes. nih.gov The C-F bond is then formed via reductive elimination from the metal center. nih.gov Computational and experimental studies support a concerted C-F reductive elimination mechanism, which can be promoted by ligands that allow for the formation of a five-coordinate transition state. nih.gov While direct studies on 3-Fluoro-2-methyloxolane-3-carboxylic acid are not prevalent, these established electron transfer mechanisms provide a foundational understanding of how the C-F bond in such a molecule could be formed from a precursor like 2-methyloxolane-3-carboxylic acid.

Role of Radical Intermediates in Carboxylic Acid Transformations

Decarboxylation of aliphatic carboxylic acids frequently proceeds through radical intermediates. nih.gov In processes like photoredox-catalyzed decarboxylative fluorination, the single-electron oxidation of the carboxylate leads to the formation of a carboxyl radical. nih.govnih.gov This species is highly unstable and rapidly extrudes carbon dioxide (CO₂) to generate a carbon-centered radical. nih.gov

For this compound, a similar decarboxylation event would lead to the formation of a tertiary radical at the C3 position of the oxolane ring. The stability of this radical intermediate is a key factor in the feasibility of the reaction. Tertiary radicals are generally more stable than secondary or primary radicals, which would favor this transformation. Furthermore, the presence of a heteroatom, like the oxygen in the oxolane ring, in the vicinity of the carboxyl group can accelerate the CO₂-extrusion/fluorination process, presumably due to stabilization of the transiently formed radical intermediate. nih.gov Once formed, this alkyl radical is trapped by a fluorine atom transfer agent, such as Selectfluor®, to yield the final fluorinated product. nih.gov

Silver-catalyzed methods have also been shown to proceed via radical intermediates. In these systems, a proposed mechanism involves the generation of a highly reactive Ag(III)-F species, which oxidizes the carboxylic acid to generate an alkyl radical via decarboxylation, along with an Ag(II)-F species that subsequently delivers the fluorine atom. nih.gov

Transition State Analysis in Stereoselective Reactions

Achieving stereocontrol in the synthesis of molecules with chiral centers, such as this compound which has stereocenters at C2 and C3, is a significant synthetic challenge. The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers.

Computational studies, often employing Density Functional Theory (DFT), are crucial for analyzing these transition states. snnu.edu.cn For reactions involving the formation of substituted tetrahydrofurans (oxolanes), stereoselective cyclization reactions like the oxonium-Prins cyclization have been studied. The stereochemistry of the products (e.g., 2,3-cis vs. 2,3-trans) is rationalized by analyzing the stability of chair-like transition state structures. imperial.ac.uk

In the context of fluorination, creating a tertiary C-F stereocenter requires precise control. For example, in fluorocyclization reactions to form fluorinated tetrahydrofurans, the transition state involves the alkene substrate, the fluorinating agent, and a chiral catalyst. nih.gov Computational models can elucidate the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) within the transition state that dictate which face of the substrate is fluorinated. snnu.edu.cnacs.org These analyses help in the rational design of catalysts and reaction conditions to favor the formation of a single desired stereoisomer of complex molecules like this compound. imperial.ac.uk

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor for a wide array of other functionalities. The reactivity of the carboxylic acid in this compound is central to its utility as a synthetic building block.

Conversion to Acyl Fluorides and Other Activated Carboxylic Acid Derivatives

Carboxylic acids are frequently converted into more reactive derivatives to facilitate reactions with nucleophiles. Acyl fluorides, in particular, have gained attention as they exhibit a unique balance of stability and reactivity, being generally more stable to handle than acyl chlorides but more reactive than esters. beilstein-journals.orgcas.cn

A variety of reagents, known as deoxyfluorinating agents, can convert carboxylic acids directly into acyl fluorides. These reagents often contain sulfur or nitrogen and facilitate the replacement of the hydroxyl group of the carboxylic acid with a fluorine atom. cas.cncas.cn

| Reagent Name | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | CH₂Cl₂, 0 °C to RT | acs.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | More thermally stable than DAST | organic-chemistry.org |

| 3,3-Difluoro-1,2-diphenylcyclopropene (B15382051) | CpFluor | Neutral conditions, CH₂Cl₂ | cas.cn |

| 2-(Trifluoromethylthio)benzothiazolium triflate | BT-SCF₃ | DCM, DIPEA | beilstein-journals.org |

| Tetramethylammonium (trifluoromethyl)thiolate | (Me₄N)SCF₃ | Base- and additive-free, RT | chemistryviews.org |

The conversion of this compound to its corresponding acyl fluoride would create a highly valuable intermediate. This acyl fluoride would be more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic attack for the formation of esters, amides, and other derivatives.

Derivatization for Downstream Synthetic Applications (e.g., Amide Bond Formation)

One of the most important transformations of carboxylic acids and their activated derivatives is amide bond formation. This reaction is fundamental in peptide synthesis and the creation of numerous pharmaceuticals and materials. nih.gov Direct amidation of a carboxylic acid with an amine is possible but often requires harsh conditions or specific catalysts.

A more common and efficient strategy involves the activation of the carboxylic acid first. The in-situ generation of an acyl fluoride from this compound, followed by the addition of an amine, provides a one-pot method for amide synthesis. beilstein-journals.orgresearchgate.net This approach avoids the isolation of the often moisture-sensitive acyl fluoride. beilstein-journals.org

| Activating Agent/Method | Key Features | Reference |

|---|---|---|

| Sulfur(IV) fluorides (e.g., SOF₂) | Rapid activation (minutes), forms reactive acyl fluorosulfite intermediates, minimal epimerization. | nih.gov |

| CpFluor followed by amine | One-pot deoxyfluorination and amidation. | cas.cn |

| BT-SCF₃ followed by amine | Mild, operationally simple one-pot protocol for amides and dipeptides. | beilstein-journals.org |

| (Me₄N)SCF₃ | Can be used for subsequent derivatization after acyl fluoride formation. | chemistryviews.org |

The resulting amide, 3-fluoro-2-methyl-N-(substituted)oxolane-3-carboxamide, incorporates the fluorinated oxolane scaffold into a larger molecular structure. This derivatization is a key step for incorporating this specific fluorinated motif into biologically active molecules or advanced materials, leveraging the unique properties imparted by the fluorine atom and the cyclic ether structure. nih.govescholarship.org

Reactivity of the Oxolane Ring System and Fluorine Substitution

The introduction of a fluorine atom onto the oxolane (tetrahydrofuran) ring at the C3 position, particularly when adjacent to a methyl group at C2 and a carboxylic acid at C3, profoundly influences the molecule's stereoelectronic properties and chemical behavior. The high electronegativity, small size, and strong carbon-fluorine bond impart unique conformational preferences, stability characteristics, and reactivity pathways compared to its non-fluorinated analog.

Influence of Fluorine on Ring Conformation and Stability

The conformation of five-membered rings like oxolane is typically described by a pseudorotational circuit of envelope (E) and twist (T) forms. The substitution pattern significantly impacts the preferred conformation. The presence of a fluorine atom introduces powerful stereoelectronic effects, including dipole-dipole interactions and hyperconjugation, that guide the conformational equilibrium of the ring. researchgate.netnih.gov

In fluorinated cyclic systems, the orientation of the C-F bond is a critical determinant of conformational preference. nih.gov The gauche effect, an attraction between adjacent electron-withdrawing groups or between an electron-withdrawing group and a lone pair, plays a significant role. In the context of this compound, there is a tendency for the electronegative fluorine atom to adopt a gauche relationship with the ring oxygen's lone pairs. nih.gov This interaction can stabilize specific ring puckers. For instance, in analogous fluorinated furanose rings within nucleosides, the fluorine atom's alignment relative to the ring oxygen dictates whether a C3'-endo or C3'-exo pucker is favored, which in turn affects biological activity. nih.gov

Furthermore, the C-F bond is highly polarized, creating a significant bond dipole moment. The molecule will adopt a conformation that minimizes the repulsion between the C-F dipole and other dipoles, such as the C-O bonds within the ring and the C=O of the carboxylic acid. Hyperconjugative interactions, such as the donation of electron density from adjacent σC-H or σC-C bonds into the low-lying σC-F antibonding orbital, can also contribute to conformational stability. mdpi.com These stabilizing n→σ and σ→σ* interactions are highly dependent on the dihedral angles between the interacting orbitals, thus favoring specific three-dimensional arrangements. researchgate.net The interplay of these steric and electronic factors determines the dominant conformation in solution and the solid state.

| Effect | Description | Impact on this compound |

|---|---|---|

| Gauche Effect | A stabilizing interaction that favors a gauche (60° dihedral angle) arrangement between electronegative substituents or lone pairs. | Promotes conformations where the C-F bond is gauche to the C-O bonds of the oxolane ring, influencing ring puckering. nih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions between polarized bonds. The molecule seeks to minimize repulsive interactions. | The strong C-F bond dipole interacts with C-O and C=O dipoles, disfavoring conformations with parallel alignment of these dipoles. nih.gov |

| Hyperconjugation | Stabilizing donation of electron density from a filled bonding orbital (e.g., σC-H) to an adjacent empty antibonding orbital (e.g., σ*C-F). | Contributes to the stability of specific conformers where orbital alignment is optimal, reinforcing preferences established by other effects. mdpi.com |

Impact of Fluorine on the Reactivity of Adjacent Centers (e.g., β-Elimination studies)

The fluorine atom at C3 significantly modulates the reactivity of the neighboring C2 and C4 positions. A key potential transformation pathway for halogenated compounds is β-elimination, a reaction that involves the removal of two substituents from adjacent atoms to form a double bond. nih.gov In this compound, a β-elimination reaction would involve the loss of the fluoride ion (F⁻) from C3 and a proton (H⁺) from either C2 or C4.

Two distinct β-elimination pathways are theoretically possible:

Elimination towards C2: Loss of H⁺ from C2 and F⁻ from C3 would yield 2-methyl-4,5-dihydrofuran-3-carboxylic acid.

Elimination towards C4: Loss of H⁺ from C4 and F⁻ from C3 would result in 2-methyl-2,3-dihydrofuran-3-carboxylic acid.

The feasibility of these pathways is governed by several competing factors. The strong electron-withdrawing inductive effect of the fluorine atom increases the acidity of the protons on the adjacent C2 and C4 carbons, making them more susceptible to removal by a base. This would favor an E1cB (Elimination Unimolecular Conjugate Base) mechanism, where a carbanion intermediate is formed first, followed by the loss of the leaving group. nih.gov

However, a major barrier to this reaction is the inherent strength of the carbon-fluorine bond. Fluoride is a very poor leaving group due to its high basicity and the stability of the C-F bond. Consequently, forcing a β-elimination that involves the cleavage of a C-F bond typically requires harsh reaction conditions, such as very strong bases or high temperatures. The reactivity would also be influenced by the stereochemical arrangement; an anti-periplanar alignment of the C-H and C-F bonds is generally required for a concerted E2 elimination pathway, and the conformational rigidity of the ring system may hinder the adoption of this geometry. libretexts.org Therefore, while the fluorine substituent electronically activates the β-protons, its poor leaving group ability makes β-elimination a challenging and likely unfavorable transformation pathway under standard conditions.

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Acidity of β-Protons | Higher acidity facilitates proton removal by a base, promoting elimination. | The electron-withdrawing fluorine at C3 increases the acidity of protons at C2 and C4, favoring elimination. |

| Leaving Group Ability | A good leaving group is required for efficient elimination. | Fluoride (F⁻) is a very poor leaving group due to the high C-F bond energy, strongly disfavoring elimination. |

| Stereochemistry | An anti-periplanar arrangement of the H and F atoms is preferred for concerted E2 reactions. | The conformational constraints of the oxolane ring may prevent the ideal alignment for elimination. libretexts.org |

| Reaction Mechanism | Can proceed via E1, E2, or E1cB pathways depending on substrate and conditions. | Increased β-proton acidity could favor an E1cB mechanism, but this is still hindered by the poor leaving group. nih.gov |

Intermolecular Interactions Governed by Fluorine and the Oxolane Ring

While often considered a weak hydrogen bond acceptor, organic fluorine can participate in a variety of significant intermolecular interactions that influence the physical properties and solid-state packing of molecules. researchgate.net In this compound, the fluorine atom, the oxolane ring oxygen, and the carboxylic acid group all serve as potential sites for non-covalent interactions.

The primary interactions involving the fluorine atom are C-H···F hydrogen bonds. Although weaker than conventional hydrogen bonds, these interactions can be energetically significant, with stabilization energies that can reach up to -13.9 kcal/mol in certain systems. nih.gov They play a major role in directing crystal packing. nih.gov The polarized C-F bond can also engage in dipole-dipole interactions with other polar groups in neighboring molecules.

In the solid state, C-F···F-C contacts may also be observed. rsc.org These interactions, once considered purely repulsive, are now understood to have attractive components arising from dispersion and polarization effects that can counter the electrostatic repulsion between the partially negatively charged fluorine atoms. researchgate.net

| Interaction Type | Description | Atoms Involved |

|---|---|---|

| Conventional Hydrogen Bond | Strong electrostatic interaction between a hydrogen atom donor (O-H) and an acceptor (O=C or O-ring). | Carboxylic acid (donor) and another carboxylic acid or ring oxygen (acceptor). |

| C-H···F Hydrogen Bond | A weak hydrogen bond between a C-H donor and the fluorine atom as an acceptor. | Alkyl C-H groups (donor) and the fluorine atom (acceptor). nih.gov |

| Dipole-Dipole Interactions | Electrostatic interaction between the permanent dipoles of polar bonds. | C-F, C-O, and C=O bonds. |

| C-F···F-C Contacts | Weak interactions between fluorine atoms on adjacent molecules. | Fluorine atoms. rsc.org |

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Methyloxolane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 3-Fluoro-2-methyloxolane-3-carboxylic acid, a combination of ¹H, ¹⁹F, and ¹³C NMR, supplemented by two-dimensional techniques, offers a detailed structural picture.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the methyl, methylene, and methine protons of the oxolane ring, in addition to the carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding capabilities. The protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear in the 2-3 ppm region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

| H-2 | 4.1 - 4.3 | Quartet | 6.5 - 7.5 (³JHH) |

| H-4 (diastereotopic) | 2.3 - 2.5 | Multiplet | - |

| H-5 (diastereotopic) | 3.8 - 4.0 | Multiplet | - |

| -CH₃ | 1.3 - 1.5 | Doublet | 6.5 - 7.5 (³JHH) |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronegativity of the adjacent oxygen and carboxylic acid groups. Furthermore, coupling between the fluorine nucleus and nearby protons and carbons (C-F coupling) will provide valuable structural information. The magnitude of these coupling constants is dependent on the number of intervening bonds.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C3-F | -130 to -150 | Multiplet |

Note: Predicted data is based on computational models and analysis of similar fluorinated organic compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The presence of the electronegative fluorine atom and the carboxylic acid group will significantly influence the chemical shifts of the carbon atoms in the oxolane ring. The carbon of the carboxylic acid group (C=O) is expected to resonate at a significantly downfield position (170-185 ppm). The carbon atom directly bonded to the fluorine (C-3) will also be deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| -COOH | 170 - 175 | ~20-30 (²JCF) |

| C-2 | 75 - 80 | ~20-25 (²JCF) |

| C-3 | 90 - 95 | ~180-200 (¹JCF) |

| C-4 | 35 - 40 | ~20-25 (²JCF) |

| C-5 | 65 - 70 | ~5-10 (³JCF) |

| -CH₃ | 15 - 20 | ~5-10 (³JCF) |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to further elucidate the structure and stereochemistry of this compound, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to connect adjacent protons within the oxolane ring and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the methyl group to C-2 and the carboxylic acid group to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the relative stereochemistry at the C-2 and C-3 positions by observing through-space interactions between the methyl group protons and other protons on the oxolane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the C-F bond.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C-O Stretch (Ether & Carboxylic Acid) | 1050-1300 | Strong |

| C-F Stretch | 1000-1100 | Strong |

The broad O-H stretching vibration is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the carboxylic acid group. The C-O stretching region will likely show multiple strong bands due to the ether linkage in the oxolane ring and the C-O single bond of the carboxylic acid. A strong absorption band in the fingerprint region is anticipated for the C-F stretching vibration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound (C₆H₉FO₃), the molecular weight is 148.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 148 would be expected, although it may be of low intensity for carboxylic acids. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Alpha-cleavage adjacent to the ether oxygen is also a likely fragmentation pathway for the oxolane ring.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 148 | [C₆H₉FO₃]⁺ | Molecular Ion |

| 131 | [C₆H₈FO₂]⁺ | Loss of OH |

| 103 | [C₅H₈FO]⁺ | Loss of COOH |

| 85 | [C₄H₆O]⁺ | Alpha-cleavage and subsequent losses |

| 45 | [COOH]⁺ | Carboxyl cation |

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments, providing further confidence in the structural assignment.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₆H₉FO₃, the expected exact mass can be calculated.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | [C₆H₁₀FO₃]⁺ | 149.0614 |

| [M-H]⁻ | [C₆H₈FO₃]⁻ | 147.0457 |

| [M+Na]⁺ | [C₆H₉FO₃Na]⁺ | 171.0433 |

These predicted values would be compared against experimental data. A minimal mass error, typically in the low parts-per-million (ppm) range, between the observed and calculated mass would confirm the elemental composition of the parent ion, providing strong evidence for the presence of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely be initiated by the loss of small, stable neutral molecules.

Common fragmentation pathways for cyclic ethers involve ring-opening followed by cleavage, while carboxylic acids readily lose water (H₂O) or carbon dioxide (CO₂). researchgate.netlibretexts.org The presence of a fluorine atom would also influence the fragmentation, potentially through the loss of hydrogen fluoride (B91410) (HF).

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: [M-H]⁻)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |

| 147.0457 | 127.0352 | HF | Loss of hydrogen fluoride from the parent ion. |

| 147.0457 | 103.0508 | CO₂ | Decarboxylation of the parent ion. nih.govresearchgate.net |

| 147.0457 | 85.0403 | CO₂ + H₂O | Subsequent loss of water after decarboxylation. |

| 103.0508 | 83.0397 | HF | Loss of hydrogen fluoride from the decarboxylated fragment. |

The fragmentation of perfluoroalkyl carboxylates is known to involve complex rearrangements, including fluorine migration. nih.govresearchgate.netwell-labs.com While this compound is not perfluorinated, the electronegativity of the single fluorine atom would still direct fragmentation pathways. The analysis of these characteristic fragments would allow for the reconstruction of the molecule's structure and the confirmation of the connectivity of its atoms.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a suitable single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal of sufficient quality would be the primary prerequisite.

If a suitable crystal were obtained, the analysis would be expected to reveal the conformation of the oxolane ring, which typically adopts an envelope or twist conformation. nih.gov The analysis would also confirm the relative stereochemistry of the methyl group at the C2 position and the fluorine and carboxylic acid groups at the C3 position. Furthermore, the crystal packing would likely be dominated by hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules, potentially forming dimers or extended networks.

Computational Chemistry Investigations on 3 Fluoro 2 Methyloxolane 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous properties can be derived.

Density Functional Theory (DFT) is a robust method for accurately predicting molecular properties at a reasonable computational cost. ekb.egmdpi.com A typical investigation would employ a hybrid functional, such as B3LYP, with a Pople-style basis set like 6-311+G(d,p) to provide a balance of accuracy and efficiency. nsf.gov

Geometry Optimization: The first step involves finding the minimum energy conformation (the most stable 3D structure) of the molecule. Given the two stereocenters at positions 2 and 3, four stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these isomers would be modeled and subjected to geometry optimization to determine their lowest-energy structures. The resulting optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles, offering insight into the steric and electronic effects of the fluorine, methyl, and carboxylic acid substituents on the oxolane ring.

| Parameter | Atom Pair/Triplet/Quartet | Expected Outcome |

| Bond Length (Å) | C3–F | Analysis of the carbon-fluorine bond length. |

| C2–O1 | Insight into the ether bond within the ring. | |

| C3–C(O)OH | Characterization of the bond connecting the ring to the acid group. | |

| O–H | The length of the acidic proton bond. | |

| Bond Angle (°) | F–C3–C2 | Steric and electronic influence of substituents. |

| C2–O1–C5 | Ring strain and conformation of the oxolane ring. | |

| O=C–OH | Geometry of the carboxylic acid functional group. | |

| Dihedral Angle (°) | H–O–C=O | Orientation of the hydroxyl proton relative to the carbonyl. |

| C2–C3–C(O)–O | Rotational preference of the carboxylic acid group. |

Vibrational Frequencies: Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-F stretch, O-H stretch, C=O stretch), which is essential for interpreting experimental spectroscopic data.

Reaction Pathways: DFT is also used to explore potential chemical reactions. For instance, the mechanism for the synthesis or thermal degradation of 3-Fluoro-2-methyloxolane-3-carboxylic acid could be investigated. nsf.gov This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state yields the activation energy, a key parameter for predicting reaction kinetics. osti.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com A large energy gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For carboxylic acids, the HOMO is often localized on the non-bonding p-orbitals of the oxygen atoms, while the LUMO is typically the π* antibonding orbital of the carbonyl group. quora.com The presence of the electronegative fluorine atom is expected to lower the energies of both orbitals. Analysis of the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Predictor of kinetic stability. A larger gap implies higher stability and lower reactivity. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wave function into localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This method is particularly useful for quantifying intramolecular electronic interactions, such as delocalization and hyperconjugation, through a second-order perturbation theory analysis. numberanalytics.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(O1) (Ether Oxygen LP) | σ(C2-C3) | Calculated Value | Hyperconjugation (Ring Stability) |

| n(F) (Fluorine LP) | σ(C3-C4) | Calculated Value | Hyperconjugation (Electronic Effect of F) |

| n(OOH) (Hydroxyl LP) | π(C=O) | Calculated Value | Resonance (Carboxylic Acid Stability) |

| σ(C2-H) | σ(C3-F) | Calculated Value | Hyperconjugation (Substituent Interaction) |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations excel at describing static electronic structures, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics and flexibility of a molecule over time. nih.gov An MD simulation would involve placing the optimized structure of this compound in a simulated solvent environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms over a period of nanoseconds. acs.org

The resulting trajectory provides a detailed view of the molecule's dynamic behavior. This analysis would reveal the accessible conformations of the five-membered oxolane ring, which is known to be flexible and can adopt various "envelope" and "twist" puckering states. Furthermore, MD simulations would show the rotational freedom of the methyl and carboxylic acid substituents, identifying the most populated conformational states and the energy barriers for interconversion between them. nih.gov

Thermodynamic and Kinetic Modeling of Synthetic Transformations

Computational chemistry is a powerful tool for predicting the feasibility and outcomes of chemical reactions. researchgate.net Using the vibrational frequencies and electronic energies obtained from DFT calculations, it is possible to compute key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, products, and transition states. academicjournals.org

This data allows for the construction of a complete reaction energy profile for a proposed synthetic route. The Gibbs free energy of reaction (ΔGrxn) indicates the thermodynamic favorability of a reaction, while the activation energy (ΔG‡) determines its rate. By modeling various potential pathways, computational analysis can help identify the most efficient synthetic strategies and predict reaction outcomes under different temperature and pressure conditions. researchgate.net

Prediction of Spectroscopic Parameters

A primary application of computational chemistry is the prediction of spectroscopic data to aid in the structural elucidation of newly synthesized compounds. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for predicting NMR chemical shifts. nih.gov This method calculates the magnetic shielding tensor for each nucleus (¹H, ¹³C, and ¹⁹F). The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them to a computed standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F. rsc.orgresearchgate.net These predicted spectra are invaluable for assigning signals in experimental data, especially for complex molecules with multiple fluorine atoms, where spectral interpretation can be challenging.

| Nucleus | Atom Position | Calculated Shielding (ppm) | Predicted Chemical Shift (δ, ppm) |

| ¹⁹F | C3-F | Calculated Value | Calculated Value |

| ¹³C | C 2 | Calculated Value | Calculated Value |

| C 3 | Calculated Value | Calculated Value | |

| C (O)OH | Calculated Value | Calculated Value | |

| ¹H | C(O)OH | Calculated Value | Calculated Value |

| C2-CH ₃ | Calculated Value | Calculated Value |

IR Spectroscopy: As mentioned in section 5.1.1, the vibrational frequencies and their corresponding intensities calculated via DFT can be used to generate a theoretical IR spectrum. This simulated spectrum can be directly compared with experimental results to confirm the presence of key functional groups and verify the identity of the synthesized compound.

Future Research Directions and Unanswered Questions for Fluorinated Oxolane Carboxylic Acids

Development of Highly Atom-Economical and Sustainable Synthetic Routes

A primary challenge in the synthesis of complex fluorinated molecules is the development of routes that are not only efficient but also environmentally benign. Future research must prioritize the design of synthetic pathways to fluorinated oxolane carboxylic acids that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Key areas for investigation include:

Fluorocyclization of Alkenoic Acids: Developing catalytic methods for the fluorocyclization of γ,δ-unsaturated carboxylic acids would provide a direct and atom-economical route to the fluorinated oxolane core. The challenge lies in controlling both regioselectivity and stereoselectivity of the fluorine introduction and ring closure.

Use of Sustainable Fluorinating Reagents: A shift away from hazardous and wasteful fluorinating agents is crucial. Research into the application of safer, solid-state reagents or the use of catalytic amounts of fluoride (B91410) in conjunction with a recyclable oxidant would represent a significant advance in green fluorine chemistry.

Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, could offer a more sustainable alternative to traditional solution-phase synthesis, reducing both solvent waste and energy consumption.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Fluorination | Late-stage functionalization, reduced step count | Selectivity between multiple C-H bonds, harsh reaction conditions |

| Fluorocyclization | Convergent synthesis, builds complexity quickly | Control of stereochemistry, catalyst development |

| Sustainable Reagents | Reduced environmental impact, improved safety | Lower reactivity of some green reagents, cost |

| Mechanosynthesis | Reduced solvent waste, potential for novel reactivity | Scalability, reaction monitoring |

Exploration of Novel Catalytic Systems for Stereoselective Fluorination

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For fluorinated oxolane carboxylic acids, which can possess multiple stereocenters, the development of methods for the precise control of their three-dimensional structure is paramount.

Future research should focus on:

Asymmetric Catalysis: The design and synthesis of novel chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective fluorination of oxolane precursors is a critical area. This includes the development of catalysts that can effectively control the stereochemistry at the fluorine-bearing carbon.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts offer a promising approach for asymmetric fluorination, particularly when using inorganic fluoride sources. The development of new catalysts that can effectively shuttle fluoride ions into an organic phase and control the stereochemical outcome of the reaction is a key objective.

Biocatalysis: The use of enzymes, or "fluorinases," for the selective fluorination of organic substrates is an emerging and highly attractive field. Engineering existing enzymes or discovering new ones that can accept oxolane-based substrates could provide an environmentally friendly and highly selective method for preparing chiral fluorinated oxolanes.

Investigation of Undiscovered Reactivity and Rearrangement Pathways

The presence of a fluorine atom can profoundly influence the reactivity of a molecule, often leading to unexpected and novel chemical transformations. A thorough investigation of the fundamental reactivity of fluorinated oxolane carboxylic acids is needed to unlock their full synthetic potential.

Promising avenues for exploration include:

Fluorine-Directed Reactions: Investigating how the strongly electron-withdrawing fluorine atom can direct the reactivity of the adjacent carboxylic acid and the oxolane ring. This could include influencing the acidity of the carboxylic acid, the stability of adjacent carbocations, or the regioselectivity of ring-opening reactions.

Novel Rearrangements: The unique electronic properties of fluorinated intermediates could facilitate novel rearrangement reactions. For example, the migration of the fluorine atom or other functional groups under specific reaction conditions could lead to the formation of new and interesting molecular scaffolds.

Ring-Opening and Ring-Expansion Reactions: A systematic study of the conditions under which the fluorinated oxolane ring can be opened or expanded would provide access to a wider range of fluorinated acyclic and larger ring systems, further expanding the chemical space accessible from these core structures.

Computational Design of Novel Fluorination Reagents and Catalysts

The integration of computational chemistry into the research workflow can accelerate the discovery and optimization of new synthetic methods. In silico approaches can provide valuable insights into reaction mechanisms and guide the design of more effective reagents and catalysts.

Future computational studies should aim to:

Model Reaction Mechanisms: Using Density Functional Theory (DFT) and other computational methods to model the transition states and reaction pathways for the fluorination of oxolane precursors. This can help to elucidate the factors that control selectivity and guide the optimization of reaction conditions.

Design of New Catalysts: Employing computational screening and machine learning algorithms to identify promising new catalyst structures for stereoselective fluorination. This can involve the rational design of ligands for metal catalysts or the development of entirely new organocatalytic scaffolds.

Predicting Reactivity: Developing predictive models for the reactivity of different fluorinating agents with various oxolane substrates. This would allow for the rational selection of the optimal reagent for a given transformation, saving time and resources in the laboratory.

| Computational Approach | Application in Fluorinated Oxolane Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states | Improved understanding of selectivity and reactivity |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions | Insights into the origins of stereoselectivity |

| Machine Learning (ML) | Prediction of catalyst performance and reaction outcomes | Accelerated discovery of optimal catalysts and conditions |

Studies on Tandem and Cascade Reactions Incorporating Fluorinated Oxolane Cores

Tandem and cascade reactions, in which multiple chemical bonds are formed in a single operation, offer a powerful strategy for the rapid and efficient construction of complex molecules. Designing such reactions that incorporate or generate fluorinated oxolane cores would be a significant advance.

Future research in this area could focus on:

Fluorination-Initiated Cascades: Developing reactions where the introduction of a fluorine atom triggers a cascade of subsequent transformations, such as cyclizations, rearrangements, or further functionalization.

Multi-component Reactions: Designing one-pot, multi-component reactions that bring together simple starting materials to construct the fluorinated oxolane carboxylic acid scaffold in a single step.

Tandem Cyclization/Functionalization: Exploring reactions where the formation of the fluorinated oxolane ring is immediately followed by a subsequent functionalization of the molecule, avoiding the need for intermediate purification steps.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-2-methyloxolane-3-carboxylic acid, and what fluorination strategies are most effective?

Synthesis of fluorinated oxolane derivatives typically employs nucleophilic fluorination agents (e.g., DAST or Deoxo-Fluor) or transition-metal-catalyzed methods. Cyclization of pre-fluorinated intermediates (e.g., γ-lactone precursors) is a common approach. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be required, as seen in related fluorinated lactones (e.g., protolichesterinic acid derivatives) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended. Validate purity using HPLC with UV detection (λ = 210–260 nm) .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- X-ray crystallography : Use SHELXL (SHELX suite) for refinement, leveraging high-resolution data to resolve fluorine positioning and ring puckering .

- NMR : Employ -NMR to confirm fluorine substitution (δ = -180 to -220 ppm for CF groups in similar compounds) and -NMR to identify carboxylate (δ ~170 ppm) and oxolane carbons .

- Mass spectrometry : High-resolution ESI-MS in negative ion mode to detect [M–H] peaks, ensuring accurate mass matches theoretical values (e.g., CHFO: calc. 160.0473) .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

Fluorinated carboxylic acids are prone to hydrolysis under humid conditions. Store at -20°C under inert gas (N or Ar) in sealed vials with desiccants. Monitor stability via periodic -NMR to detect degradation products (e.g., free fluoride ions via ion chromatography) .

Advanced Research Questions

Q. How does the stereochemistry of the oxolane ring (e.g., 2S,3R configurations) influence the compound’s reactivity in catalytic applications?

Stereochemical orientation impacts hydrogen bonding and steric effects. For example, (2S,3R) configurations in similar tetrahydrofuran derivatives enhance enantioselectivity in organocatalysis. Use chiral HPLC (e.g., Chiralpak IA/IB columns) to separate enantiomers and compare catalytic activity . Molecular dynamics simulations (AMBER or GROMACS) can model steric interactions .

Q. What analytical discrepancies might occur when quantifying trace amounts of this compound in biological matrices?

- LC-MS/MS interference : Co-eluting metabolites or matrix effects (e.g., ion suppression) may distort quantification. Use isotope-labeled internal standards (e.g., -labeled analog) and optimize mobile phases (0.1% formic acid in acetonitrile/water) .

- Fluorine-specific detection : Compare results from -NMR and LC-MS/MS to resolve contradictions, as seen in PFAS analysis .

Q. How can computational methods predict the acid’s binding affinity for microbial targets (e.g., enzymes in antibiotic resistance pathways)?

- Docking studies : Use AutoDock Vina to model interactions with bacterial penicillin-binding proteins (PBPs). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Ser130 in TEM-1 β-lactamase) .

- QSAR models : Correlate substituent effects (e.g., fluorine position) with MIC values against Gram-positive pathogens, referencing fluorinated β-lactam analogs .

Q. What strategies address low yields in large-scale synthesis of this compound?

- Flow chemistry : Continuous fluorination reactors reduce side reactions (e.g., defluorination) and improve scalability .

- DoE optimization : Apply response surface methodology (RSM) to variables like temperature (-10°C to 25°C), solvent polarity (THF vs. DCM), and catalyst loading (5–20 mol%) .

Data Contradiction and Validation

Q. How should researchers resolve conflicts between crystallographic data and spectroscopic results for this compound?

Q. What are the limitations of using 19F^{19}\text{F}19F-NMR for quantifying enantiomeric excess in fluorinated oxolanes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.